molecular formula C11H5ClF3N3 B1460271 2-(2-Chloro-phenyl)-5-trifluoromethyl-2H-pyrazole-3-carbonitrile CAS No. 1858242-23-5

2-(2-Chloro-phenyl)-5-trifluoromethyl-2H-pyrazole-3-carbonitrile

Cat. No. B1460271
CAS RN: 1858242-23-5
M. Wt: 271.62 g/mol
InChI Key: BGPXFPRGAXCGIO-UHFFFAOYSA-N
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Description

The compound “2-(2-Chloro-phenyl)-5-trifluoromethyl-2H-pyrazole-3-carbonitrile” belongs to the class of organic compounds known as halogenated pyrazoles. These are aromatic compounds containing a pyrazole ring which is substituted at one or more positions by a halogen atom .


Synthesis Analysis

The synthesis of such compounds typically involves the reaction of an appropriate organic halide with a suitable nucleophile, followed by cyclization to form the pyrazole ring . The specific reagents and conditions would depend on the exact structure of the desired product .


Molecular Structure Analysis

The molecular structure of such compounds can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions of halogenated pyrazoles can be quite diverse, depending on the specific substituents present on the pyrazole ring. They may undergo reactions such as nucleophilic substitution, elimination, and addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using a variety of techniques. These might include measurement of melting point, boiling point, solubility, and spectral properties .

Scientific Research Applications

Crystal Structure and Mechanistic Insights

  • The crystal structure of a closely related compound was determined via X-ray crystallography, shedding light on its molecular arrangement and contributing to the understanding of its reaction mechanisms with unsaturated carbonyl compounds (Liu et al., 2013).

Synthesis and Chemical Interactions

  • A study on the synthesis of the title compound through the reaction with 2-chloroacetyl chloride has detailed the molecular geometry, showcasing weak intermolecular interactions that could influence its chemical behavior (Zhang et al., 2011).
  • Research into the electronic properties of a fluoropyrazolecarbonitrile derivative explored its interaction with fullerene molecules, revealing potential for enhanced spectral properties, which could be beneficial for developing materials with specific electronic or optical characteristics (Biointerface Research in Applied Chemistry, 2022).

Environmental Applications

  • Another study focused on the synthesis of pyrazolo[3,4-b]pyridines, indicating potential applications as corrosion inhibitors for mild steel, which is of significant interest in materials science for enhancing the durability and longevity of metal components (Dandia et al., 2013).

Advanced Synthesis Techniques

  • Aqueous, catalyst-free synthesis methods for similar compounds emphasize the move towards more sustainable and environmentally friendly chemical processes. Such methods highlight the compound's versatility and potential for various applications in chemical synthesis (Yu et al., 2014).

Mechanism of Action

The mechanism of action of a compound depends on its specific biological target. For example, some halogenated pyrazoles are known to have antimicrobial activity, and their mechanism of action often involves inhibition of key enzymes in the microbial cell .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. Information on this can be found in the compound’s Material Safety Data Sheet (MSDS) .

Future Directions

The future directions for research on a compound would depend on its potential applications. For example, if the compound has shown promising biological activity, future research might focus on optimizing its structure for better activity and lower toxicity .

properties

IUPAC Name

2-(2-chlorophenyl)-5-(trifluoromethyl)pyrazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5ClF3N3/c12-8-3-1-2-4-9(8)18-7(6-16)5-10(17-18)11(13,14)15/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGPXFPRGAXCGIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=CC(=N2)C(F)(F)F)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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